molecular formula C11H20Cl2N2 B1465069 N-Ethyl-4-(dimethylamino)benzylamine CAS No. 313552-99-7

N-Ethyl-4-(dimethylamino)benzylamine

Cat. No.: B1465069
CAS No.: 313552-99-7
M. Wt: 251.19 g/mol
InChI Key: BCOVXMVBBIBVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-4-(dimethylamino)benzylamine is an organic compound with the molecular formula C11H18N2. It is a colorless to brown liquid at room temperature and is known for its applications in various fields of scientific research and industry . The compound is characterized by the presence of an ethyl group attached to the nitrogen atom of a dimethylamino group, which is further connected to a benzylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-4-(dimethylamino)benzylamine can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylamino)benzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-(dimethylamino)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Ethyl-4-(dimethylamino)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    4-(Dimethylamino)benzylamine: Similar structure but lacks the ethyl group attached to the nitrogen atom.

    N,N-Dimethylbenzylamine: Similar structure but lacks the ethyl group and has two methyl groups attached to the nitrogen atom.

    N-Ethylbenzylamine: Similar structure but lacks the dimethylamino group.

Uniqueness: N-Ethyl-4-(dimethylamino)benzylamine is unique due to the presence of both an ethyl group and a dimethylamino group attached to the benzylamine structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(ethylaminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-12-9-10-5-7-11(8-6-10)13(2)3/h5-8,12H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQUAUQJXYRDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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